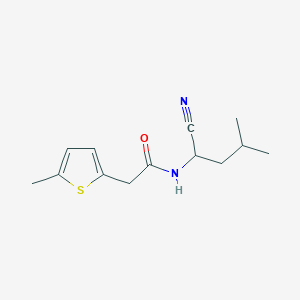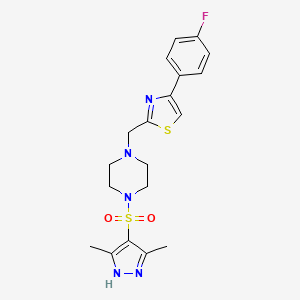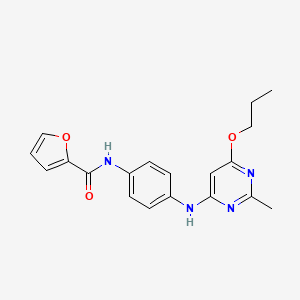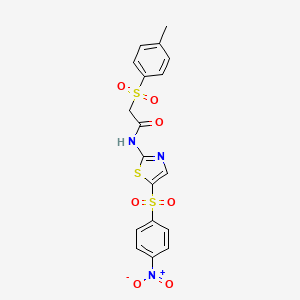
N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide, also known as CT-3, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in the 1970s by Roger Adams, a renowned American chemist who is known for his contributions to the field of organic chemistry. CT-3 is structurally similar to delta-9-tetrahydrocannabinol (THC), which is the main psychoactive component in cannabis. However, unlike THC, CT-3 does not produce any psychoactive effects and has been found to have several potential therapeutic applications.
作用机制
The exact mechanism of action of N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide is not fully understood. However, it is believed to interact with the endocannabinoid system (ECS), which is a complex signaling system that regulates various physiological processes such as pain, inflammation, and mood. This compound has been found to bind to the CB2 receptor, which is predominantly expressed in immune cells and is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This suggests that this compound has potent anti-inflammatory properties. It has also been found to reduce the activation of microglia, which are immune cells in the central nervous system that are involved in neuroinflammation. This suggests that this compound may have neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide is that it does not produce any psychoactive effects, unlike THC. This makes it easier to study its potential therapeutic applications without the confounding effects of psychoactivity. However, one of the limitations of this compound is that it has low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide. One potential direction is to investigate its potential as a treatment for inflammatory bowel disease (IBD), which is a chronic inflammatory disorder of the gastrointestinal tract. This compound has been shown to reduce inflammation in animal models of IBD, and further studies are needed to determine its efficacy in humans. Another potential direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been found to have neuroprotective effects in animal models of these diseases, and further studies are needed to determine its potential as a therapeutic agent. Overall, this compound has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
合成方法
The synthesis of N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide involves the reaction between 5-methylthiophene-2-carboxylic acid and 1-cyano-3-methylbutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with acetic anhydride to yield the final product, this compound. This synthesis method has been optimized over the years to increase the yield and purity of this compound.
科学研究应用
N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide has been found to have several potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and neuroprotective effects. In preclinical studies, this compound has been shown to reduce inflammation and pain in animal models of arthritis, multiple sclerosis, and neuropathic pain. It has also been found to protect neurons from damage caused by oxidative stress and inflammation.
属性
IUPAC Name |
N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-9(2)6-11(8-14)15-13(16)7-12-5-4-10(3)17-12/h4-5,9,11H,6-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRCAUJEBQCOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC(=O)NC(CC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2440084.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2440087.png)


![2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2440092.png)



![2-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2440101.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2440102.png)

![2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B2440105.png)